N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide
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Overview
Description
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide is a useful research compound. Its molecular formula is C7H8ClN5O3S and its molecular weight is 277.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
- The molecular structure of a related compound, identified as 3-methyl-2-[oxido(oxo)hydrazono]-2,3-dihydro-1,3-thiazole, was characterized, showcasing the planar, aromatic nature of the thiazole ring and its interactions within crystals. This compound was synthesized through methylation of N-(2-thiazolyl)nitramine, providing insights into the structural attributes that contribute to its stability and reactivity (Kyzioł et al., 2000).
Insecticidal Activity
- Research into anthranilic diamides analogs, incorporating 1,3,4-oxadiazole rings, revealed the synthesis and characterization of compounds with notable insecticidal activities against the diamondback moth. This study highlights the potential agricultural applications of such compounds and provides a foundation for understanding structure-activity relationships (Qi et al., 2014).
Energetic Materials
- A series of N,N'-methylenebis(N-(1,2,5-oxadiazol-3-yl)nitramide) derivatives were synthesized, characterized, and evaluated as green primary explosives. These compounds exhibited excellent detonation velocities and acceptable sensitivities, marking them as potential candidates for metal-free energetic materials (Yu et al., 2018).
Fungicidal Activity
- The synthesis of 2-alkyl (alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) and their evaluation against Rhizoctonia solani demonstrated potential fungicidal activities. This research points to the utility of such compounds in combating plant diseases, with structure-activity relationships offering insights into their fungicidal efficacy (Chen et al., 2000).
Environmental Detoxification
- The white-rot fungus Phanerochaete chrysosporium has been shown to degrade and detoxify thiamethoxam, a neonicotinoid insecticide, through processes that include dechlorination, nitrate reduction, and C-N cleavage. This study underscores the potential for bioremediation strategies in mitigating the environmental impact of such pesticides (Chen et al., 2021).
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body, which play crucial roles in numerous biological processes .
Mode of Action
This could result in a variety of effects, depending on the nature of the target and the type of interaction .
Biochemical Pathways
These could potentially lead to various downstream effects, influencing a range of biological processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Based on its potential targets and mode of action, it could have a variety of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized and excreted from the body .
Properties
IUPAC Name |
N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,6-dihydro-1,3,5-oxadiazin-4-yl]nitramide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCNVOJGRNBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N=C(N(CO1)CC2=CN=C(S2)Cl)N[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432633 |
Source
|
Record name | N-Desmethylthiamethoxam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171103-04-1 |
Source
|
Record name | N-Desmethylthiamethoxam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (NE)-N-[3-[(2-chlorothiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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